molecular formula C20H11Cl3N4O2 B2873391 1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one CAS No. 318498-09-8

1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one

Cat. No.: B2873391
CAS No.: 318498-09-8
M. Wt: 445.68
InChI Key: XPLIBJZVBCCSEW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one is a heterocyclic compound featuring a pyridazin-4-one core substituted with a 4-chlorophenyl group at position 1 and a pyrazole ring at position 2. The pyrazole moiety is further functionalized with a 3,4-dichlorobenzoyl group. Pyridazinones are known for their diverse biological roles, including herbicidal, insecticidal, and fungicidal activities, often attributed to their ability to disrupt mitochondrial electron transport or inhibit enzymes like succinate dehydrogenase (SDH) .

The compound’s design integrates multiple pharmacophoric elements:

  • 4-Chlorophenyl group: Enhances lipophilicity and membrane penetration.
  • Pyrazole ring: Common in agrochemicals for its metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N4O2/c21-13-2-4-14(5-3-13)26-10-8-18(28)19(25-26)17-7-9-27(24-17)20(29)12-1-6-15(22)16(23)11-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLIBJZVBCCSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Fungicidal Patents

BASF SE’s patent (EP 14198463.3) describes tetrazol-5-one derivatives with 4-chlorophenyl and pyrazolyl substituents, such as 1-[3-chloro-2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-4-methyl-tetrazol-5-one (Compound 1-1) . Key comparisons:

  • Core Heterocycle: The tetrazolone core in BASF’s compounds differs from the pyridazinone in the target compound.
  • Substituents : Both compounds share 4-chlorophenyl and pyrazole groups, but the target’s 3,4-dichlorobenzoyl group introduces additional steric and electronic effects, which may enhance binding to fungal targets like SDH .
  • Activity : BASF’s compounds are effective fungicides at 50–200 ppm concentrations, suggesting the target compound’s activity could be comparable or superior due to its extended conjugation and halogenation .

Pyraclostrobin (Methoxycarbamate Fungicide)

Pyraclostrobin (methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate) shares the 4-chlorophenylpyrazole motif but differs critically:

  • Core Functional Group: Pyraclostrobin’s methoxycarbamate group targets mitochondrial complex III (Qo site), whereas pyridazinones often inhibit complex II (SDH).
  • Pyraclostrobin’s single chlorine may limit its persistence under UV exposure compared to the target’s dichloro system .

Halogen-Substituted Chalcones (Cytotoxic Agents)

Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) from synthesis studies exhibit cytotoxic activity. Comparisons include:

  • Scaffold Flexibility: Chalcones (C1–C4) have a linear α,β-unsaturated ketone system, enabling π-π stacking with biological targets. The target’s rigid pyridazinone-pyrazole system may offer more selective binding.
  • Halogen Effects : Both classes use chlorine for bioactivity enhancement, but chalcones’ cytotoxicity (IC₅₀ ~10–50 μM) contrasts with the target’s presumed fungicidal focus .

Pyrazolone Derivatives (Crystal Structure Study)

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one features a pyrazolone core with 4-chlorophenyl and phenyl groups. Key distinctions:

  • Conjugation: The pyrazolone’s dihedral angles (18.23° and 8.35° between rings) indicate partial conjugation, whereas the target’s pyridazinone-pyrazole system likely has greater planarity, favoring electron delocalization and target binding.
  • Applications : Pyrazolones are used in metal extraction and pharmaceuticals, whereas the target compound’s design prioritizes pesticidal activity through halogen density .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Activity Range Source
Target Compound Pyridazin-4-one 4-ClPh, 3,4-diClBz-pyrazol-3-yl Presumed fungicidal N/A
BASF’s Tetrazolone (1-1) Tetrazol-5-one 3-Cl, 4-ClPh-pyrazol-3-yl, oxymethyl Fungicidal 50–200 ppm
Pyraclostrobin Methoxycarbamate 4-ClPh-pyrazol-3-yl, methoxy Fungicidal (Qo site) Field-effective
Chalcone C1 α,β-unsaturated ketone 4-ClPh, p-tolyl Cytotoxic IC₅₀: 10–50 μM
Pyrazolone (Crystal Study) Pyrazol-5(4H)-one 4-ClPh, Ph Metal extraction, dyes N/A

Table 2: Halogenation Impact on Activity

Compound Number of Cl Atoms Bioactivity Notes
Target Compound 3 High lipophilicity Enhanced membrane penetration
Pyraclostrobin 1 Moderate persistence Susceptible to photodegradation
BASF’s Tetrazolone (1-1) 2 Broad-spectrum Synergistic in mixtures

Research Findings and Implications

  • Structural Activity Relationship (SAR): The target compound’s pyridazinone core and dichlorobenzoyl group likely improve SDH inhibition compared to tetrazolones and pyrazolones, which lack extended conjugation .
  • Halogen Synergy : Triple chlorination (4-ClPh + 3,4-diClBz) may enhance binding to hydrophobic enzyme pockets, as seen in strobilurins and SDH inhibitors .
  • Mode of Action : Unlike pyraclostrobin’s Qo site inhibition, the target compound may disrupt complex II, offering resistance management advantages .

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